molecular formula CH2Cl2O2S B1360054 Chloromethanesulfonyl chloride CAS No. 3518-65-8

Chloromethanesulfonyl chloride

Cat. No. B1360054
CAS RN: 3518-65-8
M. Wt: 149 g/mol
InChI Key: KQDDQXNVESLJNO-UHFFFAOYSA-N
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Description

Chloromethanesulfonyl chloride, also known as Chloromesyl chloride, is a technical compound with a molecular weight of 149.00 . It is a very useful intermediate for organic synthesis . It enhances citric acid production by Aspergillus niger NCIM-1696 and increases the yield of citric acid . It also functions as a useful intermediate for pharmaceutical synthesis .


Synthesis Analysis

This compound can be synthesized from 1,3,5-TRITHIANE . The process involves the reaction of s-trithiane with a mixture of glacial acetic acid and water in a three-necked, round-bottomed flask equipped with an efficient mechanical stirrer, a thermometer, and a coarsely fritted gas inlet tube .


Molecular Structure Analysis

The molecular formula of this compound is CH2Cl2O2S . Its molecular weight is 149 . The IUPAC Standard InChI is InChI=1S/CH2Cl2O2S/c2-1-6(3,4)5/h1H2 .


Chemical Reactions Analysis

This compound is highly reactive and is used in the synthesis of chloromethanesulfonates and chloromethanesulfonamides . It is also used for the conversion of alcohols into inverted acetates, azides, and nitriles, and in the rearrangement of carbon-carbon and carbon-oxygen bonds under mild conditions . It is also used in electrophilic and radical reactions .


Physical And Chemical Properties Analysis

This compound has a density of 1.64 g/mL at 20 °C (lit.) . It is soluble in dichloromethane, pyridine, and most organic solvents, but it is insoluble in water .

Scientific Research Applications

Organic Synthesis

Chloromethanesulfonyl chloride has been utilized in organic synthesis. For instance, it has been used in the α-chlorination of aldehydes, outperforming typical chlorinating reagents for organic synthesis. This process facilitates the workup and purification of the product and minimizes the formation of toxic, chlorinated organic waste (Jimeno, Cao, & Renaud, 2016).

Catalysis

In the field of catalysis, this compound has shown potential. For example, p-Toluenesulfonyl Chloride (p-TsCl)-catalyzed trimethylsilylation of hydroxyl groups with hexamethyldisilazane has been reported, highlighting its efficiency in catalytic applications (Khazaei, Rostami, & Mantashlo, 2009).

Photocatalysis

The degradation of dilute solutions of chloromethanes such as dichloromethane (CH2Cl2), chloroform (CHCl3), and carbon tetrachloride (CCl4) has been achieved with the use of illuminated TiO2 photocatalyst. This process effectively mineralizes these compounds to CO2 and HCl (Hsiao, Lee, & Ollis, 1983).

Environmental Chemistry

In environmental chemistry, the formation of chloromethane (CH3Cl or methyl chloride) from vegetative biomass burning has been studied. This research aids in understanding the trace gas's role in the atmosphere, particularly its impact on stratospheric ozone depletion (Reinhardt & Ward, 1995).

Industrial Process Optimization

This compound has been studied in the context of process design for energy-efficient, environmentally safe methyl chloride production processes. This research addresses challenges in the chloromethane industry such as improving operation efficiency and minimizing environmental emissions (Yandrapu & Kanidarapu, 2021).

Mechanism of Action

Target of Action

Chloromethanesulfonyl chloride is a chemical compound used as an intermediate in various chemical reactions . The primary targets of this compound are typically organic molecules in a reaction mixture. It is used to introduce the methanesulfonyl group into these molecules, which can then undergo further reactions .

Mode of Action

The mode of action of this compound involves its reaction with other compounds to form derivatives. It is often used in organic synthesis where it acts as a sulfonylating agent . The compound’s chloro group is highly reactive, allowing it to readily participate in reactions with various nucleophiles .

Biochemical Pathways

Instead, it is used in the laboratory to synthesize other compounds that may have biological activity .

Pharmacokinetics

Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) would be expected to depend on factors such as its chemical properties, the route of administration, and the organism’s metabolic capabilities .

Result of Action

The primary result of this compound’s action is the formation of new compounds through chemical reactions. By introducing the methanesulfonyl group into other molecules, it can enable the synthesis of a wide variety of chemical structures .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the pH, temperature, and solvent conditions of the reaction environment . Additionally, the compound is sensitive to moisture and should be stored under dry conditions .

Safety and Hazards

Chloromethanesulfonyl chloride is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation .

properties

IUPAC Name

chloromethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2Cl2O2S/c2-1-6(3,4)5/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDDQXNVESLJNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30188668
Record name Methanesulfonyl chloride, chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3518-65-8
Record name 1-Chloromethanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3518-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Chloromethyl)sulfonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003518658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonyl chloride, chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloromethanesulphonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.479
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (CHLOROMETHYL)SULFONYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WRW5VDZ79
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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